molecular formula C8H20O3 B14233091 Ethanol;oxolane CAS No. 823235-53-6

Ethanol;oxolane

Cat. No.: B14233091
CAS No.: 823235-53-6
M. Wt: 164.24 g/mol
InChI Key: BEKWCBGHRXBDCN-UHFFFAOYSA-N
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Description

Ethanol;oxolane: is a compound that consists of two distinct chemical entities: ethanol and oxolane It is a colorless, volatile liquid commonly used as a solvent, disinfectant, and in alcoholic beveragesIt is a colorless, water-miscible organic liquid with low viscosity, primarily used as a solvent and a precursor to polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast. The reaction conditions involve maintaining a temperature of around 30°C and an anaerobic environment. Industrially, ethanol can also be synthesized via the hydration of ethylene in the presence of a phosphoric acid catalyst at high temperatures and pressures.

    Oxolane: Oxolane is commonly produced by the acid-catalyzed dehydration of 1,4-butanediol. This process involves heating 1,4-butanediol with an acid catalyst such as sulfuric acid. .

Chemical Reactions Analysis

Types of Reactions:

  • Ethanol:

      Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid using oxidizing agents like potassium dichromate or chromic acid.

      Esterification: Ethanol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.

      Dehydration: Ethanol can be dehydrated to form ethylene in the presence of an acid catalyst at high temperatures.

  • Oxolane:

Scientific Research Applications

Ethanol:

Oxolane:

Mechanism of Action

Ethanol: Ethanol exerts its effects primarily on the central nervous system. It alters the function of various ion channels, enzymes, and receptors in the brain. Ethanol enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects. It also inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission .

Oxolane: Oxolane acts as a solvent and a reactant in various chemical reactions. Its mechanism of action involves the stabilization of reactive intermediates and the facilitation of nucleophilic attacks in ring-opening reactions. Oxolane can also coordinate with metal ions in catalytic processes, enhancing the reactivity of the metal center .

Comparison with Similar Compounds

  • Ethanol:

      Methanol: A simpler alcohol with the chemical formula CH₃OH. It is more toxic than ethanol and is used as an industrial solvent and antifreeze.

      Isopropanol: An isomer of propanol with the chemical formula C₃H₈O. It is used as a disinfectant and solvent.

  • Oxolane:

      Furan: An aromatic heterocycle with the chemical formula C₄H₄O. Unlike oxolane, furan is not saturated and has different reactivity.

      Dioxane: A cyclic ether with the chemical formula C₄H₈O₂. .

Uniqueness:

Properties

CAS No.

823235-53-6

Molecular Formula

C8H20O3

Molecular Weight

164.24 g/mol

IUPAC Name

ethanol;oxolane

InChI

InChI=1S/C4H8O.2C2H6O/c1-2-4-5-3-1;2*1-2-3/h1-4H2;2*3H,2H2,1H3

InChI Key

BEKWCBGHRXBDCN-UHFFFAOYSA-N

Canonical SMILES

CCO.CCO.C1CCOC1

Origin of Product

United States

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